molecular formula C10H9N3O2S B2812581 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1823984-43-5

7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2812581
CAS No.: 1823984-43-5
M. Wt: 235.26
InChI Key: QDRNIIHYIYDPBI-UHFFFAOYSA-N
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Description

7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a sophisticated dihydropyrazolo[1,5-a]pyrazinone derivative offered for research and development purposes. This compound is of significant interest in medicinal chemistry and neuroscience, particularly in the study of metabotropic glutamate receptors (mGluRs). Compounds based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold have been identified as potent negative allosteric modulators (NAMs) of the mGluR2 receptor . Research indicates that mGluR2 NAMs can enhance glutamate release in the brain by inhibiting this presynaptic receptor, which is primarily located on nerve terminals and acts as a brake on neurotransmitter release . This mechanism is actively being explored for its potential to produce procognitive and antidepressant effects in preclinical models . The distinctive 2-thienyl substituent and the 7-hydroxy group on the core structure of this compound provide a unique chemical entity for establishing structure-activity relationships (SAR) and for optimizing potency and selectivity in this promising class of investigational compounds . The pyrazole nucleus is a recognized privileged structure in drug discovery, known for its diverse pharmacological potential and presence in numerous bioactive molecules . This product is intended for use in non-clinical laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

7-hydroxy-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9-5-11-10(15)7-4-6(12-13(7)9)8-2-1-3-16-8/h1-4,9,14H,5H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRNIIHYIYDPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=CS3)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienyl-substituted hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine ring or the thienyl substituent.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thienyl ring or the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced pyrazolo[1,5-a]pyrazine or thienyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one through various in vitro assays. The compound has demonstrated significant cytotoxic activity against several human cancer cell lines, including Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer). The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the sub-G1 phase, indicating its potential as a therapeutic agent in oncology .

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the antiproliferative effects of various derivatives of this compound, it was found that specific substitutions on the phenyl ring significantly influenced biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to those with electron-donating groups .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that certain derivatives led to downregulation of key proteins involved in cell survival pathways, such as cleaved-caspase-3 and caspase-3. This suggests that this compound may act by modulating apoptotic pathways .

Pharmacological Applications

The versatility of this compound extends beyond oncology. Its structural characteristics make it a candidate for further modifications aimed at developing new pharmacological agents targeting various diseases. The compound's ability to interact with multiple biological targets suggests potential applications in treating conditions such as inflammation and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group and the thienyl substituent can play crucial roles in binding interactions and overall bioactivity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to disease processes.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Anticancer Activity :

    • Compound 3o (2-(4-chlorophenyl), 5-benzyl) exhibited superior inhibition of A549 lung cancer cells (IC₅₀ = 1.2 µM) compared to analogs with unsubstituted phenyl groups . The electron-withdrawing chloro group enhances binding to autophagy-related targets.
    • Compound 16 (5-(4-trifluoromethylphenyl)) highlights the role of fluorinated substituents in improving metabolic stability and target affinity .
  • Antiviral Applications :

    • Compound 2 (2-(2-ethoxyphenyl), 7-(methylsulfonyl)methyl) showed resistance to glutathione (GSH) adduct formation, making it a stable chemotype for alphavirus nsP2 protease inhibition . However, its inability to revert to the acyclic vinyl sulfone limits prodrug utility .
  • Neuromodulation: mGluR2-targeted analogs (e.g., 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones with benzyl or ethoxy groups) demonstrated nanomolar potency as negative allosteric modulators, suggesting substituent flexibility for CNS applications .

Biological Activity

7-Hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fused pyrazole and pyrazine ring system with a thienyl substituent and a hydroxyl group. The molecular formula is C8H8N4OC_8H_8N_4O with a molecular weight of approximately 180.18 g/mol. Its structural characteristics contribute to its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of the pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer activities. In particular, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazolo[1,5-a]pyrazine core can enhance selective inhibition of cancer cell growth while minimizing toxicity to normal cells .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.2Inhibition of cell cycle progression
Compound BLung Cancer3.8Induction of apoptosis
This compoundColon CancerTBDTBD

Enzymatic Inhibition

The compound has also shown potential as an inhibitor of various enzymes. For example, structural analogs have been identified as potent inhibitors of p38 MAP kinase, which plays a crucial role in inflammation and cancer progression. Inhibitors in this class can effectively block cytokine production (e.g., IL-1β, TNFα) .

Case Study: p38 MAP Kinase Inhibition
In an experimental model of adjuvant-induced arthritis, compounds similar to this compound demonstrated significant reductions in inflammatory markers and improved clinical outcomes .

Neuroprotective Effects

Emerging studies suggest that pyrazolo[1,5-a]pyrazines may possess neuroprotective properties. They have been evaluated for their ability to inhibit protein aggregation associated with neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis). The compounds were found to protect neuronal cells from toxicity induced by mutant SOD1 proteins .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies have indicated that modifications to the compound can improve oral bioavailability and reduce toxicity .

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityTBD
Half-life (h)TBD
Toxicity (LD50)TBD

Q & A

Q. What are the standard synthetic routes for preparing 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one?

The synthesis typically involves multi-step protocols starting from pyrazole-3-carboxylic acids or functionalized pyrazole intermediates. A common method includes:

  • Amide formation : Reacting pyrazole-3-carboxylic acid derivatives with thiophene-containing amines.
  • Pyrazine ring closure : Using dehydrating agents (e.g., POCl₃) or cyclization under basic conditions (e.g., Na₂CO₃ in 1,4-dioxane/water mixtures) to form the dihydropyrazine core .
  • Hydrolysis and dehydration : Isolating intermediates like 7-hydroxy derivatives via controlled hydrolysis, followed by purification using column chromatography (e.g., EtOAC/hexane gradients) .

Key Considerations :

  • Solvent choice (polar aprotic solvents enhance cyclization).
  • Temperature control (60–80°C optimal for ring closure).
  • Purity validation via HPLC (>95%) and NMR (e.g., confirming thienyl proton signals at δ 7.2–7.5 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • 1H/13C NMR : To confirm regiochemistry (e.g., distinguishing pyrazole C-3 vs. C-5 substitution) and hydroxy/thienyl group placement .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ expected at m/z 291.08) .
  • X-ray Crystallography : Resolves chiral centers (if present) and confirms screw-boat conformations in the dihydropyrazine ring .

Example Workflow :

  • Dissolve 10 mg in CDCl₃ for NMR.
  • Compare experimental NMR shifts with computed data (DFT methods) to validate tautomeric forms .

Q. What biological targets are associated with this compound?

Derivatives of this scaffold act as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR2), implicated in neurological disorders .

  • Mechanism : Binding to an allosteric site reduces receptor activation, validated via radioligand displacement assays (IC₅₀ values in nM range) .
  • Selectivity : Structural modifications (e.g., thienyl vs. phenyl substituents) minimize off-target interactions with mGluR3 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key Parameters :

  • Catalyst Systems : Pd(dba)₂/CPhos for Negishi coupling improves cross-coupling efficiency (e.g., 21% yield for tert-butyl derivatives) .
  • Base Selection : Na₂CO₃ in biphasic (dioxane/water) systems minimizes side reactions during cyclization .
  • Temperature Gradients : Stepwise heating (25°C → 80°C) prevents premature decomposition of intermediates .

Case Study :

  • Substituting THF with 1,4-dioxane increased yield from 45% to 69% for a methylsulfonyl derivative .

Q. How do structural modifications at position 7 influence bioactivity?

Functionalizing the 7-hydroxy group alters pharmacokinetics and target engagement:

  • Methylsulfonyl substitution : Enhances mGluR2 binding affinity (100-fold potency improvement in SAR studies) .
  • Methoxy derivatives : Improve blood-brain barrier penetration (logP reduction from 2.8 to 2.1) .

Methodological Approach :

  • Synthesize analogs via nucleophilic substitution (e.g., alkylation with methyl bromoacetate).
  • Validate using in vitro receptor occupancy assays and molecular docking (e.g., Glide SP scoring) .

Q. How can chiral centers be resolved and their pharmacological impact assessed?

  • Stereochemical Analysis : X-ray crystallography (e.g., triclinic P1 space group) confirms absolute configuration (R/S) .
  • Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol eluent) .
  • Pharmacological Impact :
  • (7R,8R)-isomers show 10x higher mGluR2 occupancy than (7S,8S) in rodent models .

Q. What strategies address contradictory SAR data across studies?

Discrepancies often arise from assay conditions or substituent electronic effects:

  • Case 1 : A 3-nitro group may enhance in vitro activity but reduce solubility, leading to false negatives in cell-based assays.
  • Resolution : Use orthogonal assays (e.g., surface plasmon resonance vs. functional cAMP assays) .
  • Statistical Tools : Multivariate analysis (e.g., PCA) to isolate critical physicochemical parameters (logD, PSA) .

Q. How are in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationships established?

Protocol :

  • Dosing : Administer 0.32–3.2 mg/kg orally to rodents.
  • Plasma Sampling : LC-MS/MS quantifies compound levels (LLOQ: 1 ng/mL).
  • Receptor Occupancy : Ex vivo autoradiography correlates plasma concentration with mGluR2 binding .

Key Finding :

  • Dose-dependent receptor occupancy (EC₅₀ = 1.2 mg/kg) aligns with cognitive improvement in V-maze tests .

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